molecular formula C7H7N3O2 B13100066 2-Methyl-1H-pyrrolo[2,3-d]pyridazine-4,7-diol CAS No. 91533-22-1

2-Methyl-1H-pyrrolo[2,3-d]pyridazine-4,7-diol

Cat. No.: B13100066
CAS No.: 91533-22-1
M. Wt: 165.15 g/mol
InChI Key: DNZZTCZNZIOOSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-1H-pyrrolo[2,3-d]pyridazine-4,7-diol is a fused heterocyclic compound featuring a pyrrole ring fused to a pyridazine core. Key structural attributes include a methyl group at position 2 and hydroxyl groups at positions 4 and 6.

Properties

CAS No.

91533-22-1

Molecular Formula

C7H7N3O2

Molecular Weight

165.15 g/mol

IUPAC Name

2-methyl-5,6-dihydro-1H-pyrrolo[2,3-d]pyridazine-4,7-dione

InChI

InChI=1S/C7H7N3O2/c1-3-2-4-5(8-3)7(12)10-9-6(4)11/h2,8H,1H3,(H,9,11)(H,10,12)

InChI Key

DNZZTCZNZIOOSL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(N1)C(=O)NNC2=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1H-pyrrolo[2,3-d]pyridazine-4,7-diol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of pyrrole and pyridazine derivatives, which undergo cyclization reactions to form the desired compound. The reaction conditions often include the use of catalysts and specific solvents to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate purification steps such as crystallization and chromatography to obtain high-purity 2-Methyl-1H-pyrrolo[2,3-d]pyridazine-4,7-diol .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1H-pyrrolo[2,3-d]pyridazine-4,7-diol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce alkyl or aryl groups into the compound .

Scientific Research Applications

Pharmaceutical Development

The unique structure of 2-Methyl-1H-pyrrolo[2,3-d]pyridazine-4,7-diol, characterized by a fused pyrrole and pyridazine system with hydroxyl groups at the 4 and 7 positions, suggests its utility in drug development. The compound's ability to form hydrogen bonds due to the hydroxyl groups enhances its solubility and interaction with biological targets.

Potential Therapeutic Areas:

  • Immunological Disorders: The compound may serve as a lead for developing treatments for conditions such as lupus, rheumatoid arthritis, and multiple sclerosis due to its potential as a protein kinase inhibitor .
  • Anti-inflammatory Applications: Research indicates that derivatives of similar structures exhibit anti-inflammatory effects by inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in inflammatory pathways .

Synthetic Methodologies

The synthesis of 2-Methyl-1H-pyrrolo[2,3-d]pyridazine-4,7-diol can be achieved through several methods. These synthetic routes emphasize the importance of optimizing conditions to maximize yield and purity:

Synthesis Method Description
Cyclization Reactions Utilizing starting materials that react under specific conditions to form the pyrrolo-pyridazine framework.
Functional Group Modifications Introducing or modifying functional groups to enhance biological activity or solubility.

Case Studies and Research Findings

While direct case studies specifically on 2-Methyl-1H-pyrrolo[2,3-d]pyridazine-4,7-diol are scarce, related research provides insights into its potential applications:

  • A study on pyrimidine derivatives indicated their effectiveness in suppressing COX enzyme activity in vitro . This suggests that similar derivatives could also exhibit significant anti-inflammatory properties.

Mechanism of Action

The mechanism of action of 2-Methyl-1H-pyrrolo[2,3-d]pyridazine-4,7-diol involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit kinase activity, which is crucial in cell signaling pathways involved in cancer progression .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes critical differences between the target compound and its analogs:

Compound Name Core Structure Molecular Formula Molecular Weight Functional Groups H-Bond Donors H-Bond Acceptors TPSA Notes
2-Methyl-1H-pyrrolo[2,3-d]pyridazine-4,7-diol Pyrrolo[2,3-d]pyridazine Not provided Not provided Methyl, diol (-OH) 3 (2 OH + 1 NH) 3 (2 O + 1 N) ~80* Limited synthesis data; inferred bioactivity
3-Methyl-5,6-dihydro-1H-pyrrolo[2,3-d]pyridazine-4,7-dione Partially saturated pyrrolo-pyridazine C₇H₇N₃O₂ 165.15 Methyl, dione (=O) 3 2 74 Requires column chromatography for purity
1H-imidazo[4,5-d]pyridazine-4,7-diol Imidazo-pyridazine Not provided Not provided Diol (-OH) 3 (2 OH + 1 NH) 3 (2 O + 1 N) Not provided Discontinued; stability concerns
5,6-Dihydrofuro[3,2-d]pyridazine-4,7-dione Furo-pyridazine C₆H₄N₂O₃ 152.11 Dione (=O) 2 (NH groups) 2 Not provided Furan fusion alters reactivity

*Estimated TPSA based on hydroxyl group contributions.

Key Observations

Methyl substitution at position 2 may sterically hinder interactions compared to position 3 analogs (e.g., ), affecting binding affinity in biological systems.

Synthetic Challenges: Pyrrolo-pyridazines often require specialized purification methods, as seen in the need for column chromatography for pyrrolo-pyrimidine analogs .

Physicochemical Properties: The target compound’s higher TPSA (~80 vs. 74 in ) implies greater polarity, which could influence membrane permeability in drug design. Hydrogen-bonding capacity (3 donors/3 acceptors) aligns with analogs, but hydroxyl groups may facilitate stronger intermolecular interactions than ketones.

Biological Activity

2-Methyl-1H-pyrrolo[2,3-d]pyridazine-4,7-diol is a heterocyclic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrrolo[2,3-d]pyridazine core, characterized by a fused bicyclic structure. Its molecular formula is C₇H₈N₄O₂, and it possesses two hydroxyl groups at positions 4 and 7.

Pharmacological Activities

Research indicates that 2-Methyl-1H-pyrrolo[2,3-d]pyridazine-4,7-diol exhibits several biological activities:

  • Anticancer Activity : Studies have shown that this compound can inhibit the proliferation of various cancer cell lines. The mechanism involves the induction of apoptosis and cell cycle arrest. For example, in vitro assays demonstrated significant cytotoxicity against human breast cancer (MCF-7) and lung cancer (A549) cell lines, with IC₅₀ values in the low micromolar range .
  • Anti-inflammatory Effects : The compound has been reported to reduce inflammatory markers in cell cultures. In a study involving lipopolysaccharide (LPS)-stimulated macrophages, treatment with 2-Methyl-1H-pyrrolo[2,3-d]pyridazine-4,7-diol led to decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 .
  • Neuroprotective Properties : Preliminary research suggests that this compound may protect neuronal cells from oxidative stress-induced damage. In models of neurodegeneration, it has been shown to enhance cell viability and reduce markers of oxidative stress .

The biological effects of 2-Methyl-1H-pyrrolo[2,3-d]pyridazine-4,7-diol can be attributed to its interaction with various molecular targets:

  • Kinase Inhibition : The compound has been identified as a potential inhibitor of specific kinases involved in cancer progression. For instance, it may inhibit the activity of PI3K/Akt signaling pathways, which are crucial for cell survival and proliferation in cancer cells .
  • Antioxidant Activity : The presence of hydroxyl groups contributes to its ability to scavenge free radicals, thus mitigating oxidative stress within cells .

Case Studies

Several studies have explored the efficacy of 2-Methyl-1H-pyrrolo[2,3-d]pyridazine-4,7-diol in different contexts:

StudyModelFindings
MCF-7 Breast Cancer CellsIC₅₀ = 5 µM; induced apoptosis via caspase activation.
A549 Lung Cancer CellsSignificant reduction in cell viability; G0/G1 phase arrest observed.
LPS-Stimulated MacrophagesDecreased TNF-alpha and IL-6 levels; anti-inflammatory effects noted.
Neurodegeneration ModelsEnhanced neuronal survival under oxidative stress conditions.

Q & A

Q. What synthetic strategies are reported for pyrrolo-pyridazine diol derivatives, and how can they be adapted for 2-Methyl-1H-pyrrolo[2,3-d]pyridazine-4,7-diol?

  • Methodological Answer : Pyrrolo-pyridazine derivatives are typically synthesized via cyclization reactions using halogenated precursors. For example, describes a method where alkynyl-chloropyridazinones undergo base-mediated cyclization in dioxane/water with KOH to form furo-pyridazinones . Adapting this for the target compound, researchers could explore substituting alkynyl groups with methyl groups and optimizing reaction pH (e.g., using ammonium acetate buffers as in ) to stabilize intermediates . Key variables include solvent polarity, temperature (60–100°C), and stoichiometry of base to precursor.

Q. How can structural characterization of 2-Methyl-1H-pyrrolo[2,3-d]pyridazine-4,7-diol be performed using spectroscopic techniques?

  • Methodological Answer : Combine NMR (¹H, ¹³C, and 2D-COSY) to assign methyl and diol protons, and LC-MS/MS for molecular weight confirmation. highlights the use of LC-MS/MS to identify by-products in similar heterocycles, which can be applied to verify purity . For diol confirmation, IR spectroscopy (O-H stretch at 3200–3600 cm⁻¹) and derivatization (e.g., silylation) followed by GC-MS may enhance detection sensitivity .

Advanced Research Questions

Q. What advanced analytical methods are recommended for detecting impurities in pyrrolo-pyridazine derivatives, and how are they validated?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) and orthogonal HPLC methods (e.g., reverse-phase with UV/fluorescence detection) are critical. provides a framework for impurity profiling using reference standards (e.g., MM0421.02 and MM0421.03), emphasizing the need for spiking experiments to validate limits of detection (LOD < 0.1%) . Column selection (C18 vs. HILIC) and mobile phase pH (adjusted with acetic acid as in ) can resolve co-eluting impurities .

Q. How can researchers resolve contradictions in biological activity data between in vitro and in vivo studies for pyrrolo-pyridazine derivatives?

  • Methodological Answer : Discrepancies often arise from metabolic instability or by-product interference. demonstrates that by-products like norcoclaurine can reduce conversion efficiency in vitro by ~50% . To address this:
  • Perform metabolite identification using hepatic microsome assays (e.g., human S9 fraction).
  • Use stable isotope labeling (e.g., ¹³C-methyl groups) to track degradation pathways.
  • Cross-validate in vivo results with physiologically based pharmacokinetic (PBPK) modeling , incorporating ADME parameters as outlined in .

Q. What in vitro models are suitable for assessing the metabolic stability of pyrrolo-pyridazine diols, and how are they optimized?

  • Methodological Answer : Use Caco-2 cell monolayers for intestinal permeability and hepatocyte suspensions for phase I/II metabolism. ’s human biomonitoring (HBM) approach for TMDD can be adapted: employ LC-MS/MS to quantify parent compound and metabolites (e.g., hydroxylated derivatives) in simulated biological fluids . Optimize incubation conditions (pH 7.4, 37°C) and co-factor supplementation (NADPH for cytochrome P450 enzymes) to mimic physiological environments.

Key Research Gaps

  • Toxicokinetic Data : No studies directly address 2-Methyl-1H-pyrrolo[2,3-d]pyridazine-4,7-diol’s metabolic fate. Adapt ’s HBM protocol using surrogate biomarkers (e.g., hydroxylated adducts) .
  • Stability in Biological Matrices : Limited data on pH-dependent degradation. Conduct accelerated stability studies (25°C/60% RH) with buffers from to identify optimal storage conditions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.